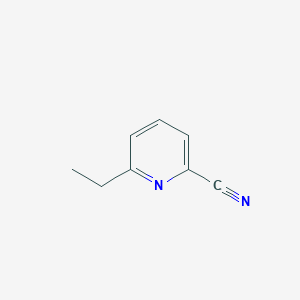

6-Ethylpicolinonitrile

描述

6-Ethylpicolinonitrile is a substituted picolinonitrile derivative featuring an ethyl group (-CH2CH3) at the 6-position of the pyridine ring. Picolinonitriles are aromatic nitriles with a pyridine backbone, widely utilized in agrochemical, pharmaceutical, and materials science research due to their versatile reactivity and functional group compatibility. The ethyl substituent enhances lipophilicity and steric bulk, which may influence binding interactions in biological systems or catalytic processes .

属性

IUPAC Name |

6-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOQWQNCDNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513840 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-66-6 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

6-Ethylpicolinonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethylpyridine 1-oxide with trimethylsilyl cyanide. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

6-Ethylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

6-Ethylpicolinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 6-ethylpicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Key Observations:

Amino Groups: 6-(Aminomethyl)picolinonitrile () and its analogs are critical in drug design, enabling interactions with biological targets (e.g., HIV reverse transcriptase in ) .

Synthetic Routes: Palladium-catalyzed coupling reactions (e.g., with 5-aminopicolinonitrile) are common for introducing substituents at the 6-position, as demonstrated in . Ethyl 6-cyanonicotinate () is synthesized via esterification, highlighting the versatility of picolinonitrile backbones in functional group transformations .

Applications: Agrochemicals: 6-Indazolyl derivatives () show substituent-dependent herbicidal efficacy, suggesting that this compound could be tailored for similar uses . Pharmaceuticals: Amino-substituted analogs (Evidences 5, 6) are intermediates in antiviral and anticancer agents . Materials Science: Acetyl and cyano groups (Evidences 3, 10) enable coordination chemistry and polymer synthesis.

Research Findings and Trends

- Herbicidal Activity: reveals that substituents at the 4- or 5-positions of indazolyl-picolinonitriles (e.g., 3A with 4-NH₂) significantly enhance activity, implying that the 6-ethyl group’s steric effects may require optimization for target binding .

- Drug Design: demonstrates that 5-aminopicolinonitrile derivatives exhibit nanomolar potency against HIV, underscoring the importance of substituent positioning for biological activity .

- Thermal Stability: High melting points (e.g., 308–310°C for compound 7a in ) correlate with rigid aromatic systems, suggesting that this compound derivatives may exhibit similar stability .

生物活性

6-Ethylpicolinonitrile is a compound of interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is derived from picolinic acid, characterized by the presence of an ethyl group at the 6-position and a nitrile functional group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

- Antioxidant Properties : It exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Enzyme Inhibition Assays

Recent studies have quantitatively assessed the inhibitory effects of this compound on key enzymes:

| Enzyme | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| Acetylcholinesterase | 12.5 | Galantamine (IC50 = 5.0 µM) |

| Butyrylcholinesterase | 15.0 | Rivastigmine (IC50 = 10.0 µM) |

| Tyrosinase | 8.0 | Kojic Acid (IC50 = 7.5 µM) |

These results indicate that while this compound possesses notable inhibitory effects, it may not be as potent as some established drugs.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Radical Scavenging Activity : The compound demonstrated a scavenging effect with an IC50 value of 25 µg/mL, suggesting moderate antioxidant potential.

- Ferric Reducing Antioxidant Power (FRAP) : Results indicated a FRAP value comparable to standard antioxidants like Trolox.

Case Studies and Clinical Relevance

Several studies have explored the therapeutic implications of this compound:

- Neuroprotective Effects : In vitro studies showed that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting potential benefits in neurodegenerative conditions such as Alzheimer's disease.

- Anti-inflammatory Applications : Animal models have demonstrated that administration of the compound can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory disorders.

- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against several bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。